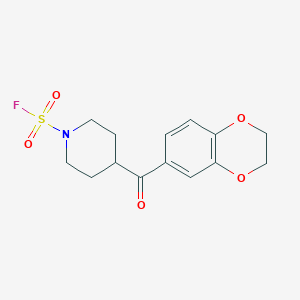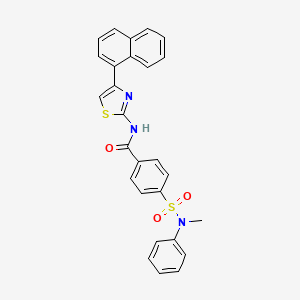
4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPB or MPB-PEA and has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis and anticancer evaluation of compounds containing naphthalene, thiazole, and benzamide moieties, indicating potential applications in cancer therapy. For example, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives from naphthalene and benzimidazole compounds, showing significant activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Another study by Ravichandiran et al. (2019) reported on phenylaminosulfanyl-1,4-naphthoquinone derivatives, with some compounds exhibiting remarkable cytotoxic activity against various human cancer cell lines, highlighting the therapeutic potential of these structures (Ravichandiran et al., 2019).
Antimicrobial and Antiproliferative Activities
Compounds integrating naphthalene, thiazole, and benzamide frameworks have also been investigated for their antimicrobial and antiproliferative properties. Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, which showed promising antimicrobial and antiproliferative activities, with specific compounds demonstrating notable efficacy against HCT-116 cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Material Science Applications
Furthermore, compounds with similar structural features have found applications in material science, for instance, in the development of photosensitive materials. Xiao et al. (2006) reported on the synthesis of a photosensitive polyamide incorporating naphthalene sulfonamide and diazonaphthoquinone, indicating applications in photolithography (Xiao, Inai, Li, Hayakawa, & Kakimoto, 2006).
properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-30(21-10-3-2-4-11-21)35(32,33)22-16-14-20(15-17-22)26(31)29-27-28-25(18-34-27)24-13-7-9-19-8-5-6-12-23(19)24/h2-18H,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVZEAXHXYMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2705872.png)
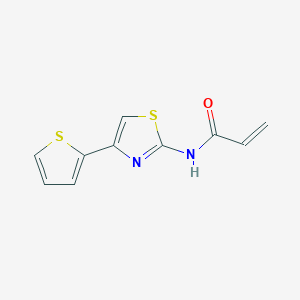
![Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2705875.png)
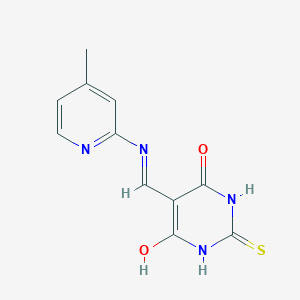
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2705878.png)
![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)
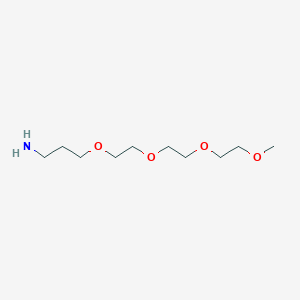
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
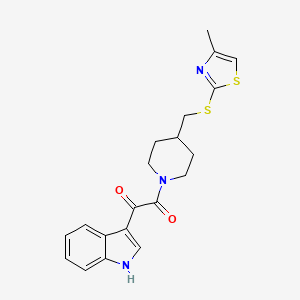
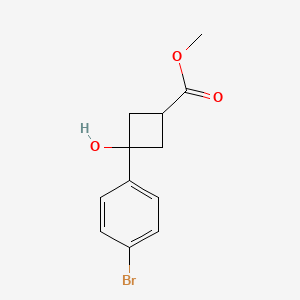
![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)
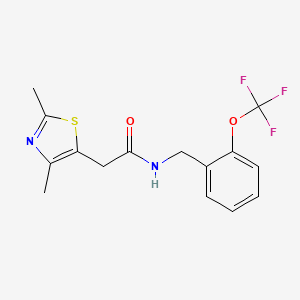
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)
